Synthetic Utility: 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine as a Preferred Intermediate for GPR119 Agonists
The compound's differentiation lies in its demonstrated utility as a key intermediate in the patent-protected synthesis of potent GPR119 agonists, which have reported EC50 values in the low nanomolar range [1]. While the intermediate itself is not the final bioactive molecule, its specific structure is required to access this class of compounds. A direct head-to-head comparison of synthetic yield using this compound versus an alternative intermediate is not available. However, the use of this specific building block is explicitly required to construct the 4-[5-methyl-6-(2-methyl-pyridin-3-yloxy)-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester scaffold, which is the basis of several potent GPR119 agonists [2].
| Evidence Dimension | Synthetic Yield for the Final Step to the Key Intermediate |
|---|---|
| Target Compound Data | ~91% yield |
| Comparator Or Baseline | Not Applicable (Data for this specific intermediate) |
| Quantified Difference | Not Applicable |
| Conditions | Synthesis from 3-hydroxy-2-methylpyridine and 4,6-dichloro-5-methylpyrimidine as reported in EP1931654 B1. |
Why This Matters
The high reported yield demonstrates the viability and robustness of this specific route for constructing the desired scaffold, reducing development time and cost for research programs.
- [1] BindingDB. Affinity Data for GPR119 Agonists. BDBM50420845, BDBM50400776, BDBM50424580. View Source
- [2] Jones RM, Lehmann J. Patent Application US20100160359: Modulators of Metabolism and the Treatment of Disorders Related Thereto. Arena Pharmaceuticals, Inc. 2010. View Source
